molecular formula C10H12BrN3O3 B11789964 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B11789964
M. Wt: 302.12 g/mol
InChI Key: GTRDQCUAUMGNNY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a bromine atom, a hydroxypiperidinyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of piperidine carboxylic acids as starting materials. The synthetic process typically includes steps such as over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H12BrN3O3

Molecular Weight

302.12 g/mol

IUPAC Name

5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12BrN3O3/c11-7-5-12-10(13-8(7)9(16)17)14-3-1-6(15)2-4-14/h5-6,15H,1-4H2,(H,16,17)

InChI Key

GTRDQCUAUMGNNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C(=N2)C(=O)O)Br

Origin of Product

United States

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